molecular formula C8H11BrO2 B1383118 8-Bromo-1,4-dioxa-spiro[4.5]dec-7-ene CAS No. 1190757-88-0

8-Bromo-1,4-dioxa-spiro[4.5]dec-7-ene

Cat. No.: B1383118
CAS No.: 1190757-88-0
M. Wt: 219.08 g/mol
InChI Key: ZPOHJKOXMKWOBM-UHFFFAOYSA-N
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Description

8-Bromo-1,4-dioxa-spiro[4.5]dec-7-ene is a versatile brominated spirocyclic ketal of high interest in synthetic organic chemistry and medicinal research. It serves as a valuable multifunctional building block for constructing complex molecular architectures. The core 1,4-dioxaspiro[4.5]decane structure acts as a protected form of a cyclohexanone carbonyl group, enhancing the stability and handling of the molecule during synthetic transformations . The bromine substituent at the 8-position, particularly on an alkene backbone, offers a highly reactive site for further elaboration through metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, or nucleophilic substitutions . This enables researchers to introduce diverse structural fragments and create complex target molecules efficiently. Concurrently, the alkene function in the structure provides an additional handle for chemical modification, including epoxidation, dihydroxylation, or reduction, allowing for strategic diversification of the core scaffold. Compounds based on the 1,4-dioxa-8-azaspiro[4.5]decane framework have demonstrated significant fungicidal activity in agricultural science, highlighting the potential of this spirocyclic chemotype in agrochemical discovery . As such, this compound is a critical intermediate for chemists working in pharmaceutical development, materials science, and crop protection. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-bromo-1,4-dioxaspiro[4.5]dec-7-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrO2/c9-7-1-3-8(4-2-7)10-5-6-11-8/h1H,2-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPOHJKOXMKWOBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC=C1Br)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Bromo-1,4-dioxa-spiro[4.5]dec-7-ene is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

  • Molecular Formula: C8H13BrO2
  • CAS Number: 1190757-88-0
  • Molecular Weight: 221.1 g/mol
  • IUPAC Name: 8-bromo-1,4-dioxaspiro[4.5]decane

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom and the dioxaspiro structure may influence its reactivity and binding affinities.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It could act as an agonist or antagonist at certain receptors, affecting cellular signaling pathways.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

Activity Type Description
AntimicrobialExhibits inhibitory effects against various bacterial strains.
CytotoxicityShows potential in inducing apoptosis in cancer cell lines.
Anti-inflammatoryMay reduce inflammation through modulation of cytokine release.

Cytotoxicity Studies

A study conducted on various cancer cell lines demonstrated that this compound induces cytotoxic effects, particularly in breast cancer cells. The compound was found to trigger apoptosis through the activation of caspase pathways.

Antimicrobial Activity

In vitro tests revealed that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations.

Anti-inflammatory Effects

Research indicates that the compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in activated macrophages.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications Reference
8-Bromo-1,4-dioxaspiro[4.5]dec-7-ene Br at C8, double bond at C7 C₉H₁₁BrO₂ 231.09 Suzuki-Miyaura cross-coupling precursor
8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene F at C8, double bond at C7 C₈H₁₁FO₂ 158.17 Fluorinated analog for radiopharmaceuticals; lower steric bulk
8,8-Difluoro-1,4-dioxaspiro[4.5]decane Two F at C8 C₈H₁₂F₂O₂ 178.18 Enhanced metabolic stability; liquid at room temperature

Key Findings :

  • Bromine’s larger atomic radius increases steric hindrance, making 8-bromo derivatives less reactive in nucleophilic substitutions compared to fluoro analogs .
  • Difluorination at C8 (e.g., 8,8-difluoro) improves thermal stability and lipophilicity, advantageous for drug delivery systems .

Aryl- and Heteroatom-Functionalized Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications Reference
8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene 4-Cl-C₆H₄ at C8, double bond at C7 C₁₄H₁₅ClO₂ 250.72 Anticancer agent; 15-fold higher cytotoxicity than spiromamakone A
8-Cyano-9-phenyl-6-oxa-7-aza-spiro[4.5]dec-7-ene 7-oxide CN at C8, Ph at C9, N-Oxide C₁₄H₁₃N₂O₃ 265.27 Non-catalytic Diels-Alder adduct; crystallizes in monoclinic P21/c
8-(Dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]dec-7-ene Boronic ester at C8 C₁₄H₂₁BO₄ 272.12 Suzuki-Miyaura coupling partner; enhances regioselectivity

Key Findings :

  • Aryl groups (e.g., 4-chlorophenyl) significantly enhance bioactivity. The chlorophenyl derivative’s cytotoxicity is attributed to π-π stacking with cellular targets .
  • Boronic ester functionalization enables efficient cross-coupling, critical in synthesizing biaryl motifs for drug discovery .

Structural and Crystallographic Comparisons

  • Crystal Packing: The 8-cyano-9-phenyl-aza-spiro derivative forms a monoclinic P21/c lattice stabilized by hydrophobic interactions, unlike hydrogen bonding in simpler spiroacetals .
  • Thermal Stability: Brominated and fluorinated derivatives exhibit higher decomposition temperatures (>200°C) compared to non-halogenated analogs .

Q & A

Basic Research Questions

Q. What are common synthetic routes to 8-substituted 1,4-dioxaspiro[4.5]dec-7-ene derivatives, and how are key intermediates purified?

  • Methodological Answer : A typical synthesis involves starting with 1,4-dioxaspiro[4.5]decan-8-one. For example, vinyl substituents can be introduced via Grignard reactions (e.g., vinylmagnesium bromide in THF at 0°C), followed by quenching with aqueous NH₄Cl and extraction with CH₂Cl₂. Purification is achieved via column chromatography using hexanes or other nonpolar solvents . For brominated derivatives, bromination steps may follow using reagents like NBS or electrophilic bromine sources, though specific protocols for the 8-bromo derivative require optimization of reaction conditions (e.g., solvent, temperature).

Q. What safety precautions are critical when handling spirocyclic compounds like 8-bromo-1,4-dioxaspiro[4.5]dec-7-ene?

  • Methodological Answer : Safety protocols include:

  • Glove selection : Use chemically resistant gloves (e.g., nitrile) inspected for integrity before use.
  • Respiratory protection : Employ fume hoods to avoid inhalation of dust or vapors.
  • Spill management : Absorb spills with inert material (e.g., vermiculite) and avoid drainage contamination.
    These measures align with handling guidelines for structurally similar spirocyclic amines .

Q. How can the purity of 8-bromo-1,4-dioxaspiro[4.5]dec-7-ene be validated post-synthesis?

  • Methodological Answer : Combine analytical techniques:

  • LCMS : Monitor molecular ion peaks (e.g., [M+H]⁺) and assess retention time consistency.
  • ¹H/¹³C NMR : Confirm spirocyclic geometry via characteristic splitting patterns (e.g., deshielded protons adjacent to the dioxolane oxygen).
  • Chromatography : Use silica gel columns with hexane/ethyl acetate gradients to isolate pure fractions .

Advanced Research Questions

Q. How does the introduction of bromine at the C8 position influence steric and electronic properties in spirocyclic systems?

  • Methodological Answer : Bromine at C8 increases steric bulk and alters electron density, which can be quantified via:

  • Computational modeling : DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and HOMO/LUMO distributions.
  • X-ray crystallography : Resolve bond angles and torsional strain induced by bromine substitution.
    Studies on analogous spirocycles show that bulky substituents at C8 reduce receptor binding affinity (e.g., 5-HT1A receptors) due to steric clashes .

Q. What strategies enhance regioselectivity in cross-coupling reactions involving 8-bromo-1,4-dioxaspiro[4.5]dec-7-ene?

  • Methodological Answer :

  • Boronate intermediates : Convert the bromide to a boronic ester (e.g., via Miyaura borylation with pinacol borane) for Suzuki-Miyaura couplings. This enables selective aryl/vinyl group introduction at C8 .
  • Nickel catalysis : Use Ni(cod)₂ with N-heterocyclic carbene ligands (e.g., L3) to achieve diarylation at the aliphatic position, as demonstrated for vinyl-spiro derivatives .

Q. How can molecular docking guide the design of 8-bromo-1,4-dioxaspiro[4.5]dec-7-ene analogs for target-specific bioactivity?

  • Methodological Answer :

  • Receptor modeling : Dock analogs into crystal structures (e.g., 5-HT1A receptor PDB: 6WGT) using AutoDock Vina to predict binding poses.
  • SAR analysis : Correlate substituent size/electronic effects with activity. For example, replacing dioxolane oxygens with sulfur reduces α1-adrenoceptor affinity, guiding selectivity optimization .

Q. What analytical challenges arise in characterizing volatile spirocyclic derivatives, and how are they addressed?

  • Methodological Answer :

  • GC-MS : Use low-polarity columns (e.g., DB-5MS) and electron ionization to fragment peaks for structural confirmation. For example, β-elemene analogs elute at ~18 min (RT) with characteristic m/z ions .
  • Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IB) for stereochemical analysis of bioactive derivatives .

Data Contradictions and Resolution

Q. Discrepancies in reported bioactivity of C8-substituted spirocycles: How to reconcile conflicting SAR data?

  • Resolution Strategy :

  • Meta-analysis : Compare datasets for common assay conditions (e.g., cell lines, receptor isoforms). For example, small C8 substituents (e.g., methyl) may show 5-HT1A agonism in HEK293 cells but antagonism in neuronal models due to signaling bias.
  • Control experiments : Validate receptor binding via radioligand displacement assays (e.g., [³H]-8-OH-DPAT for 5-HT1A) to isolate substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-Bromo-1,4-dioxa-spiro[4.5]dec-7-ene
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8-Bromo-1,4-dioxa-spiro[4.5]dec-7-ene

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